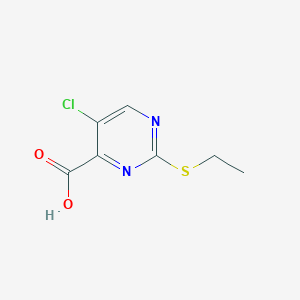

Acide 5-chloro-2-(éthylthio)pyrimidine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7ClN2O2S It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Applications De Recherche Scientifique

Intermédiaire de Synthèse

“Acide 5-chloro-2-(éthylthio)pyrimidine-4-carboxylique” est utilisé comme intermédiaire de synthèse dans la préparation de divers composés .

Inhibiteurs de GSK3β

Il est utilisé dans la préparation des inhibiteurs de GSK3β . GSK3β, ou Glycogen synthase kinase 3 bêta, est une protéine kinase impliquée dans divers processus cellulaires tels que le métabolisme du glycogène, la signalisation cellulaire et la division cellulaire. Les inhibiteurs de GSK3β sont étudiés pour leur utilisation potentielle dans le traitement de maladies telles que la maladie d'Alzheimer, le trouble bipolaire et le cancer.

Inhibiteurs non nucléosidiques de la transcriptase inverse

Ce composé est également utilisé dans la synthèse d'inhibiteurs non nucléosidiques de la transcriptase inverse pour traiter l'infection par le VIH . La transcriptase inverse est une enzyme que le VIH utilise pour se répliquer. Les inhibiteurs de cette enzyme peuvent empêcher le virus de se multiplier, ralentissant ainsi la progression de la maladie.

Activités Anti-inflammatoires

Les pyrimidines, y compris les dérivés comme “this compound”, présentent une variété d'effets pharmacologiques, y compris des activités anti-inflammatoires . Ils peuvent inhiber l'expression et les activités de certains médiateurs inflammatoires vitaux, ce qui pourrait être utilisé dans le traitement de diverses maladies inflammatoires.

Recherche et Utilisation Expérimentale

Ce composé est proposé pour une utilisation expérimentale et de recherche . Il peut être utilisé dans divers milieux de laboratoire pour étudier ses propriétés et ses applications potentielles.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid typically involves the chlorination of 2-(ethylthio)pyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyrimidine ring. Common reagents used in this process include thionyl chloride or phosphorus oxychloride, which act as chlorinating agents.

Industrial Production Methods: Industrial production of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxy

Propriétés

IUPAC Name |

5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLLQQCIXDDUBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(C(=N1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2386778.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2386786.png)

![(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386787.png)

![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2386790.png)

![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)